molecular formula C28H56N2O2 B14558388 N,N'-(Ethane-1,2-diyl)bis(N-ethylundecanamide) CAS No. 61797-49-7

N,N'-(Ethane-1,2-diyl)bis(N-ethylundecanamide)

Cat. No.: B14558388
CAS No.: 61797-49-7
M. Wt: 452.8 g/mol
InChI Key: MHADXNPISRNHOY-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) is a synthetic organic compound characterized by the presence of two long alkyl chains attached to an ethane-1,2-diyl backbone. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) typically involves the reaction of ethane-1,2-diamine with ethylundecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar in structure but with shorter alkyl chains.

    N,N’-(Ethane-1,2-diyl)bis(benzamide): Contains aromatic rings instead of long alkyl chains.

    N,N’-(Ethane-1,2-diyl)bis(methanesulfonamide): Features sulfonamide groups instead of amide groups.

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) is unique due to its long alkyl chains, which impart specific physical and chemical properties. These properties make it particularly useful in applications requiring hydrophobic interactions and surface activity.

Properties

CAS No.

61797-49-7

Molecular Formula

C28H56N2O2

Molecular Weight

452.8 g/mol

IUPAC Name

N-ethyl-N-[2-[ethyl(undecanoyl)amino]ethyl]undecanamide

InChI

InChI=1S/C28H56N2O2/c1-5-9-11-13-15-17-19-21-23-27(31)29(7-3)25-26-30(8-4)28(32)24-22-20-18-16-14-12-10-6-2/h5-26H2,1-4H3

InChI Key

MHADXNPISRNHOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)N(CC)CCN(CC)C(=O)CCCCCCCCCC

Origin of Product

United States

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